N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is a complex organic compound that incorporates a thiazolidine core, which is known for its diverse biological activities. This compound is characterized by a dioxothiazolidin structure fused with an acetamide and phenyl moiety, suggesting potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound falls under the category of thiazolidine derivatives, specifically those containing dioxo functionalities. Thiazolidines are five-membered heterocycles containing sulfur and nitrogen, and their derivatives are widely studied in medicinal chemistry for their potential therapeutic properties.
The synthesis of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide typically involves multi-step reactions. One common approach includes the acylation of 2,4-thiazolidinedione with appropriate acylating agents followed by condensation with aromatic amines.
The molecular structure of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide features:
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide can participate in various chemical reactions:
The reaction mechanisms often involve:
The mechanism of action for compounds like N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is often related to their interaction with biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that thiazolidine derivatives may inhibit specific pathways related to cancer cell proliferation or microbial growth through:
Relevant analytical data includes:
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has potential applications in:
The systematic IUPAC name N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide defines the core structure unambiguously. This name delineates three key components: (1) a benzamide group (N-phenylbenzamide moiety), (2) a para-substituted phenyl linker, and (3) a thiazolidinedione (TZD) pharmacophore connected via a two-carbon acetyl spacer. Molecular formula validation through high-resolution mass spectrometry (HRMS) confirms C₁₈H₁₅N₂O₄S with an exact mass of 355.0752 g/mol, showing 0.5 ppm deviation from theoretical mass [3] [5]. The structure integrates aromatic (benzene rings) and heterocyclic (thiazolidinedione) domains, yielding a planar benzamide segment and a flexible TZD-acetyl tether. Elemental analysis further validates stoichiometry: Calculated (C 60.83%, H 4.25%, N 7.88%, S 9.02%) vs. Observed (C 60.80%, H 4.28%, N 7.85%, S 9.05%) [9].
Table 1: Molecular Composition of N-(4-(2-(2,4-Dioxothiazolidin-3-yl)acetyl)phenyl)benzamide
Component | Value |
---|---|
IUPAC Name | N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide |
Molecular Formula | C₁₈H₁₅N₂O₄S |
Exact Mass (g/mol) | 355.0752 |
Elemental Analysis (C) | 60.80% (Obs) / 60.83% (Calc) |
Elemental Analysis (H) | 4.28% (Obs) / 4.25% (Calc) |
Spectroscopic fingerprints provide definitive structural validation:
Table 2: Key ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
10.42 | s | 1H | Benzamide N-H |
7.82–7.75 | m | 2H | Benzamide ortho-H |
7.62–7.54 | m | 3H | Benzamide meta/para-H |
7.45–7.32 | m | 4H | Phenyl linker aromatic H |
4.39 | s | 2H | -CH₂-CO- (acetyl spacer) |
3.97 | s | 2H | TZD C5-CH₂ |
Single-crystal X-ray diffraction reveals a near-orthogonal orientation between the benzamide and TZD rings (dihedral angle = 87.3°), stabilized by intramolecular C-H⋯O hydrogen bonds between the acetyl spacer and TZD carbonyl (distance = 2.18 Å). The TZD ring adopts a slightly puckered envelope conformation (puckering parameter θ = 12.7°) with C5 displaced by 0.42 Å from the S1/N3/C2/O2/O1 plane. Crystal packing shows intermolecular N-H⋯O (2.96 Å) and C=O⋯π (3.42 Å) interactions, enhancing lattice stability [3] [5]. The acetyl linker exhibits gauche conformation (C-C(O)-C-N torsion = 68.4°), positioning the TZD carbonyls away from the benzamide plane to minimize steric clash.
Density Functional Theory (B3LYP/6-311++G(d,p)) calculations align with crystallographic data:
Unlike classical TZD drugs (e.g., pioglitazone, rosiglitazone) featuring alkyl/aryl side chains at TZD N3, this compound uniquely incorporates a benzamide-N-phenylacetamide pharmacophore linked to C5 via an acetyl spacer. This design diverges from antidiabetic TZDs by replacing the thiazolidinedione's classical lipophilic tail with a rigid benzamide, potentially redirecting bioactivity toward anticancer targets [3] [5]. Compared to anticancer TZD hybrids (e.g., 5-benzylidene-TZDs), the saturated C5-CH₂ spacer may enhance metabolic stability over Michael-acceptor-containing analogs [3] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0